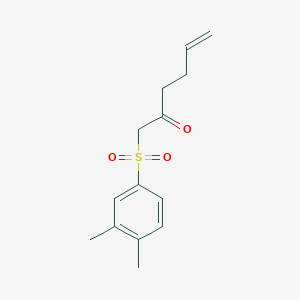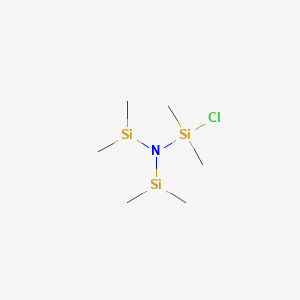![molecular formula C8H8O3 B14193447 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate CAS No. 922504-35-6](/img/structure/B14193447.png)
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate is an organic compound with a unique structure that includes both a prop-2-yn-1-yloxy group and a prop-2-ynoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate typically involves the reaction of propargyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate exerts its effects involves the reactivity of its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides. This reactivity is exploited in various applications, including the synthesis of complex molecules and the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethanol: This compound has a similar structure but includes an additional ethoxy group, making it more hydrophilic.
Propargyl acrylate: This compound contains a propargyl group and an acrylate group, making it useful in polymerization reactions.
4-Oxo-4-(2-propyn-1-yloxy)butanoic acid: This compound has a similar propargyl group but includes a butanoic acid moiety, giving it different reactivity and applications.
Uniqueness
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate is unique due to its combination of a prop-2-yn-1-yloxy group and a prop-2-ynoate group, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
922504-35-6 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-prop-2-ynoxyethyl prop-2-ynoate |
InChI |
InChI=1S/C8H8O3/c1-3-5-10-6-7-11-8(9)4-2/h1-2H,5-7H2 |
Clé InChI |
OOUDFXXNIQZNGE-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)


phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)


![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)

![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)
